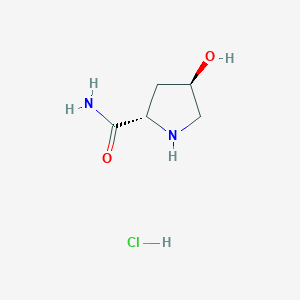

(2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride

Description

Properties

IUPAC Name |

(2S,4R)-4-hydroxypyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2.ClH/c6-5(9)4-1-3(8)2-7-4;/h3-4,7-8H,1-2H2,(H2,6,9);1H/t3-,4+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OICPVUAPEGFLSK-HJXLNUONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN[C@@H]1C(=O)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride

CAS Number: 32934-42-2

Introduction: The Strategic Importance of Chiral Pyrrolidines in Modern Drug Discovery

The pyrrolidine ring, a five-membered saturated heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Its conformational rigidity and the stereochemical complexity arising from substituted chiral centers offer a unique framework for designing molecules with high target specificity and affinity. Among the vast landscape of pyrrolidine-based building blocks, (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride emerges as a particularly valuable synthon for researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of this compound, delving into its chemical identity, synthesis, analytical characterization, and its pivotal role in the development of innovative therapeutics. We will explore the causality behind synthetic strategies and analytical choices, offering field-proven insights to empower researchers in their drug discovery endeavors.

Core Compound Identity and Physicochemical Properties

This compound is the hydrochloride salt of a specific stereoisomer of 4-hydroxyprolinamide. The defined stereochemistry at the C2 and C4 positions is crucial for its utility as a chiral building block, influencing the three-dimensional arrangement of functional groups and, consequently, its interaction with biological targets.

| Property | Value | Source |

| CAS Number | 32934-42-2 | [1] |

| Molecular Formula | C₅H₁₁ClN₂O₂ | [1] |

| Molecular Weight | 166.60 g/mol | [1] |

| IUPAC Name | (2S,4R)-4-hydroxypyrrolidine-2-carboxamide;hydrochloride | [1] |

| Synonyms | (2S,4R)-4-HYDROXYPYRROLIDINE-2-CARBOXAMIDE HCL, (4R)-4-hydroxy-L-prolinamide hydrochloride | [1] |

The presence of the hydroxyl group, the carboxamide moiety, and the secondary amine within the pyrrolidine ring provides multiple points for synthetic modification, making it a versatile starting material for constructing more complex molecules. The hydrochloride salt form generally enhances the compound's stability and aqueous solubility, facilitating its handling and use in various reaction conditions.

Strategic Synthesis of this compound

The synthesis of this compound typically commences from the readily available and naturally occurring amino acid, (2S,4R)-4-hydroxy-L-proline (trans-4-Hydroxy-L-proline).[2][3] The synthetic strategy involves the protection of the amine, activation of the carboxylic acid, amidation, and subsequent deprotection.

Rationale for the Synthetic Pathway

The chosen synthetic route is dictated by the need to selectively amidate the carboxylic acid without interfering with the secondary amine and the hydroxyl group. This necessitates a protection-deprotection strategy. The Boc (tert-butoxycarbonyl) group is a common and effective choice for protecting the pyrrolidine nitrogen due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.

The following diagram illustrates a logical and widely applicable synthetic workflow:

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

The following protocol is a representative, field-proven methodology for the synthesis of the title compound.

Step 1: N-Boc Protection of (2S,4R)-4-hydroxy-L-proline

-

Dissolve (2S,4R)-4-hydroxy-L-proline (1.0 eq) in a suitable solvent system, such as a mixture of 1,4-dioxane and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add a base, such as sodium hydroxide or triethylamine (2.5 eq), to the solution.

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-(2S,4R)-4-hydroxy-L-proline.

Step 2: Amidation

-

Dissolve N-Boc-(2S,4R)-4-hydroxy-L-proline (1.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

-

Add a coupling agent such as HATU (1.1 eq) and a base like diisopropylethylamine (DIPEA, 2.0 eq).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Introduce a source of ammonia, such as bubbling ammonia gas through the solution or adding ammonium chloride (1.5 eq) and an additional equivalent of base.

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer, filter, and concentrate to afford N-Boc-(2S,4R)-4-hydroxypyrrolidine-2-carboxamide.

Step 3: Deprotection and Hydrochloride Salt Formation

-

Dissolve the crude N-Boc-(2S,4R)-4-hydroxypyrrolidine-2-carboxamide in a suitable solvent such as 1,4-dioxane or methanol.

-

Add a solution of hydrochloric acid in the same solvent (e.g., 4M HCl in 1,4-dioxane).

-

Stir the reaction at room temperature for several hours, monitoring the deprotection by TLC or LC-MS.

-

The product, this compound, will often precipitate out of the solution.

-

Collect the solid by filtration, wash with a cold non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield the final product.

Analytical Characterization: Ensuring Purity and Structural Integrity

Rigorous analytical characterization is paramount to validate the identity, purity, and stereochemical integrity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of the final compound. Key expected signals in the ¹H NMR spectrum would include diastereotopic protons of the pyrrolidine ring, the methine proton at C2, the methine proton at C4 bearing the hydroxyl group, and the exchangeable protons of the amide, amine, and hydroxyl groups. The coupling patterns and chemical shifts provide detailed information about the connectivity and stereochemistry of the molecule. For instance, the coupling constants between the protons on the pyrrolidine ring can help confirm the trans relationship between the substituents at C2 and C4.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the final product. A reverse-phase HPLC method using a C18 column with a mobile phase gradient of water and acetonitrile containing a modifier like trifluoroacetic acid (TFA) or formic acid is typically employed. The purity is determined by the area percentage of the main peak in the chromatogram. Chiral HPLC can also be utilized to confirm the enantiomeric purity of the compound.

Mass Spectrometry (MS)

Mass spectrometry, often coupled with HPLC (LC-MS), is used to confirm the molecular weight of the compound. The observation of the correct mass-to-charge ratio (m/z) for the protonated molecule provides strong evidence for the identity of the synthesized product.

A Self-Validating Analytical Workflow

The synergy of these analytical techniques forms a self-validating system. NMR confirms the structure, HPLC assesses the purity, and MS corroborates the molecular weight. Any discrepancy in one technique would prompt further investigation using the others, ensuring the high quality of the material destined for downstream applications.

Caption: A comprehensive and self-validating analytical workflow for quality control.

Applications in Drug Development: A Versatile Chiral Building Block

The unique stereochemistry and functional group display of this compound make it a highly sought-after intermediate in the synthesis of complex, biologically active molecules. Its rigid pyrrolidine backbone serves as a scaffold to orient pharmacophoric elements in a precise three-dimensional space, enhancing interactions with target proteins.

Precursor for Antiviral Agents

The pyrrolidine scaffold is a common motif in a variety of antiviral drugs, particularly those targeting viral proteases and polymerases.[4][5] The stereochemically defined centers of this compound can be crucial for mimicking the transition state of enzymatic reactions or for fitting into the active sites of viral enzymes with high specificity. The carboxamide and hydroxyl functionalities provide convenient handles for further synthetic elaboration to introduce moieties that enhance binding affinity and pharmacokinetic properties.

Role in Anticancer Drug Discovery

In the realm of oncology, the development of targeted therapies is paramount. Chiral building blocks like this compound are valuable in the synthesis of kinase inhibitors, protease inhibitors, and other targeted agents.[6][7] Furthermore, the hydroxyproline motif has gained significant attention in the design of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), two cutting-edge modalities in cancer therapy.[8] The defined stereochemistry of this building block is critical for ensuring the correct spatial orientation of the ligands that bind to the target protein and the E3 ligase in PROTACs, or for the proper attachment and release of cytotoxic payloads in ADCs.

Foundation for Novel Scaffolds in Medicinal Chemistry

Beyond specific therapeutic areas, this compound serves as a versatile starting material for the creation of novel chemical libraries for high-throughput screening. Its inherent chirality and multiple functionalization points allow for the rapid generation of diverse and stereochemically complex molecules, increasing the probability of identifying novel hits in drug discovery campaigns.

Conclusion: An Indispensable Tool for the Modern Medicinal Chemist

This compound, with its well-defined stereochemistry and versatile functionality, represents more than just a chemical intermediate. It is a strategic tool that empowers medicinal chemists to design and synthesize the next generation of targeted therapeutics. Its journey from the naturally occurring amino acid, hydroxyproline, to a highly pure and characterizable building block underscores the principles of modern organic synthesis and its profound impact on drug discovery. This guide has provided a comprehensive technical overview, from its synthesis and analysis to its critical applications, with the aim of equipping researchers and drug development professionals with the knowledge to effectively leverage this valuable compound in their pursuit of novel medicines.

References

- A short diastereoselective synthesis of cis-(2S,4S) and cis-(2R,4R)-4-hydroxyprolines. (2015). Tetrahedron Letters, 56(35), 5025-5028.

-

and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR. (2014). The Journal of Organic Chemistry, 79(13), 6089-6100. [Link]

- Synthesis method of (2S,4S)-4-thiophenyl-L-proline hydrochloride. (2015).

-

(2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid. PubChem. Retrieved January 18, 2026, from [Link]

-

(2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid. Chengdu Pukang Biotechnology Co., Ltd. Retrieved January 18, 2026, from [Link]

-

GC–MS analysis of 4-hydroxyproline: elevated proline hydroxylation in metformin-associated lactic acidosis and metformin-treated Becker muscular dystrophy patients. (2024). Amino Acids, 56(1), 23. [Link]

-

This compound. PubChem. Retrieved January 18, 2026, from [Link]

-

Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. (2023). Molecules, 28(13), 5123. [Link]

-

Synthesis of A. (2S,4R)-4-hydroxy-2-pyrrolidinecarboxylic acid methyl ester. Molbase. Retrieved January 18, 2026, from [Link]

-

(2S,4R)- and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR. (2014). The Journal of Organic Chemistry, 79(13), 6089-6100. [Link]

-

Design, synthesis and antiviral evaluation of novel heteroarylcarbothioamide derivatives as dual inhibitors of HIV-1 reverse transcriptase-associated RNase H and RDDP functions. (2018). Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1344-1354. [Link]

-

Codelivery of Phytochemicals with Conventional Anticancer Drugs in Form of Nanocarriers. (2022). Pharmaceutics, 14(3), 593. [Link]

-

A roadmap to engineering antiviral natural products synthesis in microbes. (2020). Current Opinion in Biotechnology, 65, 116-125. [Link]

-

Synthesis, Pharmacological Profile and Docking Studies of New Sulfonamides Designed as Phosphodiesterase-4 Inhibitors. (2015). PLoS ONE, 10(12), e0143586. [Link]

-

The application of HPLC and microprobe NMR spectroscopy in the identification of metabolites in complex biological matrices. (2015). Analytical and Bioanalytical Chemistry, 407(17), 5075-5085. [Link]

-

Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. (2006). The Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918. [Link]

-

Design, synthesis, and broad spectrum antiviral activity of 1- -D-ribofuranosyl-1,2,4-triazole-3-carboxamide and related nucleosides. (1972). Journal of Medicinal Chemistry, 15(11), 1150-1154. [Link]

-

Synthesis and Antiviral Properties against SARS-CoV-2 of Epoxybenzooxocino[4,3-b]Pyridine Derivatives. (2022). Molecules, 27(12), 3730. [Link]

-

Hydroxyproline-containing peptide antibiotics synthesized via free proline hydroxylation. ResearchGate. Retrieved January 18, 2026, from [Link]

-

L-Hydroxyproline. PubChem. Retrieved January 18, 2026, from [Link]

Sources

- 1. This compound | C5H11ClN2O2 | CID 67937893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 反式 -4-羟基- L -脯氨酸 - (2S,4R)-4-羟基吡咯烷-2-羧酸 [sigmaaldrich.com]

- 4. Design, synthesis and antiviral evaluation of novel heteroarylcarbothioamide derivatives as dual inhibitors of HIV-1 reverse transcriptase-associated RNase H and RDDP functions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Antiviral Properties against SARS-CoV-2 of Epoxybenzooxocino[4,3-b]Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to the Physicochemical Properties of (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride, a pivotal chiral building block in contemporary drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors. It delves into the structural and functional characteristics of the molecule, offering insights into its analytical methodologies, applications in medicinal chemistry, and essential safety and handling protocols. The guide synthesizes theoretical knowledge with practical, field-proven insights to facilitate its effective utilization in research and manufacturing.

Introduction

This compound, a derivative of the non-essential amino acid hydroxyproline, has emerged as a valuable intermediate in the synthesis of complex bioactive molecules. Its rigid pyrrolidine scaffold, coupled with stereochemically defined hydroxyl and carboxamide functionalities, makes it an attractive starting material for creating novel therapeutics with high specificity and efficacy. This guide aims to be an essential resource by consolidating critical data on its physicochemical properties and analytical determination.

Molecular Structure and Identification

The foundational step in understanding the utility of any chemical entity is a thorough characterization of its molecular structure and identifiers.

Chemical Structure

The structure of this compound is characterized by a five-membered pyrrolidine ring. The stereochemistry at the C2 and C4 positions is crucial for its application in asymmetric synthesis.

Figure 1. Chemical Structure of this compound.

Chemical Identifiers

A consistent and accurate identification of this compound is paramount for regulatory and research purposes.

| Identifier | Value | Source |

| IUPAC Name | (2S,4R)-4-hydroxypyrrolidine-2-carboxamide;hydrochloride | PubChem[1] |

| CAS Number | 32934-42-2 | PubChem[1] |

| Molecular Formula | C₅H₁₁ClN₂O₂ | PubChem[1] |

| Molecular Weight | 166.60 g/mol | PubChem[1] |

| Synonyms | (2S,4R)-4-HYDROXYPYRROLIDINE-2-CARBOXAMIDE HCL, (2S,4R)-trans-4-hydroxy-L-prolinamide hydrochloride | ChemicalBook[2] |

Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its behavior in both chemical reactions and biological systems.

Physical State and Appearance

This compound is typically a white to off-white crystalline solid.

Melting Point

Solubility

This compound is expected to exhibit good solubility in water and other polar protic solvents such as methanol and ethanol, a characteristic feature of many hydrochloride salts of small organic molecules. It is likely to have limited solubility in non-polar organic solvents.

pKa

The pKa value for this compound has not been experimentally reported in the available literature. However, based on the structure, the pyrrolidine nitrogen is expected to be the primary basic center.

Stability and Storage

This compound is known to be hygroscopic. Therefore, it is crucial to store the compound in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), in a cool, dry place (2-8 °C is recommended) to prevent degradation from moisture.[3]

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and confirmation of the identity and purity of a compound. While specific spectra for the title compound are not publicly available, representative data from its parent compound, 4-hydroxyproline, are presented for contextual understanding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of 4-hydroxyproline provide characteristic signals that can be extrapolated to its carboxamide derivative. Key expected signals for this compound would include protons and carbons of the pyrrolidine ring, with specific chemical shifts influenced by the hydroxyl and carboxamide groups.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group, N-H stretches of the amide and ammonium groups, and the C=O stretch (Amide I band) of the carboxamide.

Mass Spectrometry (MS)

Mass spectrometry would show a molecular ion peak corresponding to the free base [(M+H)⁺] and potentially fragments resulting from the loss of water, ammonia, or other small moieties.

Analytical Methodologies

The accurate quantification and purity assessment of this compound are critical for its application in synthesis and drug development. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most suitable techniques.

HPLC-UV/Vis Analysis

A common approach for the analysis of amino acid derivatives that lack a strong chromophore is pre-column derivatization.

Caption: Workflow for HPLC analysis with pre-column derivatization.

-

Standard and Sample Preparation: Prepare a stock solution of the reference standard in a suitable solvent (e.g., water or methanol). Prepare sample solutions by accurately weighing and dissolving the material in the same solvent.

-

Derivatization: To an aliquot of the standard or sample solution, add a solution of a derivatizing agent such as dansyl chloride in the presence of a buffer to maintain an alkaline pH.

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: Aqueous buffer (e.g., phosphate or acetate buffer).

-

Mobile Phase B: Acetonitrile or methanol.

-

Gradient: A time-programmed gradient from a lower to a higher percentage of Mobile Phase B.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV or fluorescence detector set to the appropriate wavelength for the chosen derivative.

-

-

Quantification: Construct a calibration curve by plotting the peak area of the derivatized standard against its concentration. Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.

LC-MS for Enhanced Specificity

For more complex matrices or for confirmation of identity, LC-MS provides higher selectivity and sensitivity.

Caption: General workflow for LC-MS analysis.

Applications in Drug Development

The unique stereochemistry and functional groups of this compound make it a valuable chiral pool starting material.

-

Protease Inhibitors: The pyrrolidine ring can mimic the proline residue in peptide substrates of proteases, making it a key component in the design of inhibitors for enzymes such as dipeptidyl peptidase-4 (DPP-4) and hepatitis C virus (HCV) NS3/4A protease.

-

Antibody-Drug Conjugates (ADCs) and PROTACs: This molecule can serve as a linker component in the construction of ADCs and proteolysis-targeting chimeras (PROTACs), where its defined stereochemistry can influence the overall conformation and biological activity of the conjugate.

-

Asymmetric Synthesis: The chiral nature of the molecule is exploited to introduce stereocenters in the synthesis of complex natural products and active pharmaceutical ingredients.

Safety, Handling, and Storage

Adherence to proper safety protocols is essential when working with any chemical substance.

-

Hazard Identification: May cause skin and eye irritation.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid generating dust. Use in a well-ventilated area.

-

Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly closed. As the compound is hygroscopic, storage in a desiccator or under an inert atmosphere is recommended for long-term stability.

Conclusion

This compound is a versatile and valuable building block in medicinal chemistry. A thorough understanding of its physicochemical properties, as outlined in this guide, is fundamental to its effective and safe use in the laboratory and in manufacturing processes. While some specific experimental data for this particular isomer remains to be published, the information provided herein, based on available data and analysis of related compounds, offers a solid foundation for researchers and developers.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

ChemBK. (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid hydrochloride. [Link]

-

Oakwood Chemical. Methyl (2S,4R)-4-Hydroxypyrrolidine-2-carboxylate hydrochloride. [Link]

-

Tetrahedron Letters. A short diastereoselective synthesis of cis-(2S,4S) and cis-(2R,4R)-4-hydroxyprolines. [Link]

-

MySkinRecipes. (2R,4R)-4-Hydroxypyrrolidine-2-carboxamide hydrochloride. [Link]

-

Chengdu Pukang Biotechnology Co., Ltd. (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid. [Link]

Sources

(2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride molecular structure

An In-depth Technical Guide to (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride: A Cornerstone Chiral Building Block

Abstract

This compound is a specialized amino acid derivative that has garnered significant attention in the fields of medicinal chemistry and organic synthesis. As a derivative of trans-4-hydroxy-L-proline, it provides a conformationally constrained, chiral scaffold essential for creating molecules with high stereochemical purity and specific biological activity. This guide offers a comprehensive technical overview of its molecular structure, physicochemical properties, synthesis, analytical characterization, and applications, with a focus on its pivotal role in drug development.

Molecular Structure and Stereochemical Implications

The structure of this compound is defined by a five-membered pyrrolidine ring with specific stereochemistry that dictates its biological function and synthetic utility.

-

Pyrrolidine Ring: The saturated heterocyclic ring provides a rigid backbone, which is highly advantageous in drug design for reducing conformational flexibility and improving binding affinity to biological targets.

-

Stereochemistry (2S, 4R): The defined stereocenters at the C2 and C4 positions are critical. The (2S) configuration at the alpha-carbon is analogous to natural L-amino acids. The (4R) configuration of the hydroxyl group places it in a trans position relative to the carboxamide group. This specific arrangement forces the pyrrolidine ring to adopt a C4-exo (or Cγ-exo) pucker, a conformational preference that significantly influences how the molecule presents its functional groups for interaction with enzymes and receptors.[1]

-

Functional Groups:

-

4-Hydroxyl Group: Acts as a crucial hydrogen bond donor and acceptor, enabling precise interactions with biological targets. It is also a key handle for further chemical modification.[2]

-

2-Carboxamide Group: Serves as a bioisostere for a carboxylic acid or can participate in hydrogen bonding networks. Its presence is fundamental to the molecule's role in mimicking peptide structures.

-

Hydrochloride Salt: The secondary amine in the pyrrolidine ring is protonated, forming a hydrochloride salt. This enhances the compound's stability and solubility in aqueous media, which is often beneficial for handling and for certain reaction conditions.

-

The molecule's IUPAC name is (2S,4R)-4-hydroxypyrrolidine-2-carboxamide;hydrochloride.[3]

Physicochemical Properties

A summary of the key physical and chemical properties is presented below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₁ClN₂O₂ | [3] |

| Molecular Weight | 166.60 g/mol | [3] |

| CAS Number | 32934-42-2 | [3] |

| Appearance | White to off-white solid | [4] |

| Canonical SMILES | C1O.Cl | [3] |

| InChIKey | OICPVUAPEGFLSK-HJXLNUONSA-N | [3] |

| Storage | 4°C, sealed storage, away from moisture | [4] |

Synthesis and Manufacturing Principles

The synthesis of this compound typically starts from its parent amino acid, (2S,4R)-4-Hydroxyproline, a readily available chiral precursor.[5][6] The general strategy involves selective functional group transformations, primarily the conversion of the carboxylic acid to a primary amide.

General Synthesis Workflow

The causality behind the synthetic sequence is to protect reactive sites (amine) while activating the target site (carboxylic acid) for amidation, followed by deprotection.

Caption: General workflow for synthesizing the target compound from L-hydroxyproline.

Exemplary Experimental Protocol

While a direct protocol for the title compound is proprietary, a representative synthesis can be adapted from established methods for N-Boc protected hydroxyproline derivatives.[7]

Step 1: N-Protection of (2S,4R)-4-Hydroxyproline

-

Dissolve (2S,4R)-4-Hydroxyproline (1 equivalent) in a 2:1 mixture of tetrahydrofuran and water.

-

Add a solution of sodium hydroxide (NaOH, ~2.5 equiv.) in water.

-

Add Di-tert-butyl dicarbonate (Boc₂O, ~1.5 equiv.) to the mixture.

-

Stir the reaction at room temperature for 12-16 hours, monitoring completion by TLC.

-

Remove the organic solvent (THF) under reduced pressure.

-

Acidify the aqueous residue to pH 2-3 using a 10% potassium bisulfate (KHSO₄) solution.

-

Extract the product, N-Boc-(2S,4R)-4-hydroxyproline, with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the protected intermediate.

Step 2: Amidation

-

Dissolve the N-Boc protected intermediate (1 equiv.) in a suitable aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

-

Add a peptide coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, ~1.2 equiv.) and an activator like Hydroxybenzotriazole (HOBt, ~1.2 equiv.).

-

Add ammonium chloride (NH₄Cl, ~1.5 equiv.) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA, ~2.0 equiv.).

-

Stir the mixture at room temperature for 12-24 hours.

-

Upon completion, perform an aqueous workup to remove excess reagents and byproducts.

-

Purify the crude product, N-Boc-(2S,4R)-4-hydroxypyrrolidine-2-carboxamide, via column chromatography.

Step 3: Deprotection and Hydrochloride Salt Formation

-

Dissolve the purified N-Boc intermediate in a solvent such as 1,4-dioxane or ethyl acetate.

-

Add a solution of hydrochloric acid (HCl) in the chosen solvent (e.g., 4M HCl in dioxane, ~3-5 equiv.).

-

Stir the mixture at room temperature for 2-4 hours. The product will typically precipitate out of the solution.

-

Collect the solid product by filtration, wash with a non-polar solvent like diethyl ether to remove any residual impurities, and dry under vacuum.

-

The final product is this compound.

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the structure, identity, and purity of the final compound. Each technique provides a unique piece of the structural puzzle.

| Technique | Purpose & Expected Observations |

| ¹H NMR | Confirms the proton framework. Expect distinct signals for protons on the pyrrolidine ring (C2, C3, C4, C5), with chemical shifts influenced by the hydroxyl, amine, and carboxamide groups. The amide protons (NH₂) and the amine proton (NH₂⁺) will also be visible. |

| ¹³C NMR | Confirms the carbon backbone. Expect five distinct signals for the pyrrolidine ring carbons and one signal for the carbonyl carbon of the amide group. |

| FT-IR | Identifies functional groups. Key expected peaks include a broad O-H stretch (~3400 cm⁻¹), N-H stretches for the amine salt and amide (~3200-3000 cm⁻¹), and a strong C=O stretch for the amide I band (~1650 cm⁻¹). |

| Mass Spec (MS) | Determines molecular weight. The mass spectrum should show a parent ion corresponding to the free base [M+H]⁺ at approximately 131.08 m/z. |

| HPLC | Assesses chemical and enantiomeric purity. Chiral HPLC is critical to confirm the (2S, 4R) stereochemistry and ensure no epimerization has occurred during synthesis. Purity is typically expected to be >98%.[4] |

Applications in Drug Discovery and Asymmetric Synthesis

The value of this compound lies in its application as a specialized chiral building block.[8] Its rigid structure serves as an excellent scaffold for designing peptidomimetics and small molecule inhibitors.

-

Protease Inhibitors: The pyrrolidine scaffold can effectively mimic the transition state of peptide bond hydrolysis, making it a valuable core for designing inhibitors of proteases involved in diseases like HIV and hepatitis C.

-

Antiviral and Antidiabetic Agents: Its ability to present functional groups in a well-defined spatial orientation allows for high-affinity binding to enzyme active sites, which has been leveraged in the development of various therapeutic agents.[8]

-

Targeted Protein Degradation: Derivatives of hydroxyproline are famously used in the design of PROTACs (Proteolysis Targeting Chimeras). For instance, they form the core recognition motif for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key component in inducing targeted protein degradation.[1]

-

Asymmetric Organocatalysis: The parent amino acid, hydroxyproline, and its derivatives are widely used as organocatalysts for asymmetric reactions, leveraging the chiral secondary amine for enamine-based catalysis.[2]

Caption: Role of the core scaffold in various drug development applications.

Safety, Handling, and Storage

Proper handling is crucial for researcher safety and maintaining compound integrity. The following guidelines are based on available Safety Data Sheets (SDS).[9][10][11]

-

Personal Protective Equipment (PPE): Always wear protective gloves (nitrile or equivalent), safety glasses with side shields, and a lab coat. If generating dust, use a NIOSH-approved respirator.[10]

-

Handling:

-

Storage:

-

Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation.[10]

Conclusion

This compound is more than a simple chemical intermediate; it is a precision tool for the modern medicinal chemist. Its fixed stereochemistry and strategically placed functional groups provide a robust and reliable platform for constructing complex, biologically active molecules. From serving as a foundational piece in protease inhibitors to its critical role in the burgeoning field of targeted protein degradation, this compound's utility underscores the power of stereochemical control in rational drug design. A thorough understanding of its synthesis, characterization, and handling is paramount for any researcher aiming to leverage its unique properties for scientific innovation.

References

- NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of Hydroxyproline Derivatives in Organic Synthesis.

- Tetrahedron Letters. (2015). A short diastereoselective synthesis of cis-(2S,4S) and cis-(2R,4R)-4-hydroxyprolines.

- Royal Society of Chemistry. (2015). Hydroxyproline Derivatives as Asymmetric Organocatalysts.

- Apollo Scientific. (2022). Methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride Safety Data Sheet.

- PubChem. (2S,4R)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid.

- PubMed Central. (2014). Biosynthesis of trans-4-hydroxyproline by recombinant strains of Corynebacterium glutamicum and Escherichia coli.

- Journal of the American Chemical Society. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation.

- BLDpharm. Benzyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride.

- Sigma-Aldrich. (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid dibenzyl amide.

- MySkinRecipes. (2R,4R)-4-Hydroxypyrrolidine-2-carboxamide hydrochloride.

- ResearchGate. Structures of the hydroxyproline isomers.

- MedChemExpress. (2R,4R)-4-Hydroxypyrrolidine-2-carboxylic acid hydrochloride Certificate of Analysis.

- Apollo Scientific. (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid, N-BOC protected Safety Data Sheet.

- PubChem. This compound.

- Fisher Scientific. SAFETY DATA SHEET for (2S,4R)-(-)-4-Hydroxy-2-pyrrolinecarboxylic acid.

- Guidechem. What is the synthesis and application of (2R,4R)-N-Boc-4-hydroxypyrrolidine-2-carboxylic acid?.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. books.rsc.org [books.rsc.org]

- 3. This compound | C5H11ClN2O2 | CID 67937893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. nbinno.com [nbinno.com]

- 6. Biosynthesis of trans-4-hydroxyproline by recombinant strains of Corynebacterium glutamicum and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. (2R,4R)-4-Hydroxypyrrolidine-2-carboxamide hydrochloride [myskinrecipes.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. fishersci.com [fishersci.com]

Solubility of (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride in organic solvents

An In-Depth Technical Guide to the Solubility of (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical parameter that influences every stage of drug development, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive overview of the theoretical and practical considerations for determining the solubility of this compound. We will delve into predictive approaches based on molecular structure, outline detailed experimental protocols for accurate solubility measurement, and discuss the key factors that modulate the solubility of this compound. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the solubility characteristics of this important chiral building block.

Introduction: The Significance of Solubility in Drug Development

This compound is a derivative of hydroxyproline, a class of compounds with significant interest in medicinal chemistry due to their presence in natural products and their utility as chiral synthons. The hydrochloride salt form is often employed to enhance aqueous solubility and stability. However, a comprehensive understanding of its solubility in a diverse range of organic solvents is paramount for several key processes in pharmaceutical development:

-

Reaction Medium Selection: The solubility of reactants and products dictates the choice of solvent for chemical synthesis, influencing reaction rates and yields.

-

Crystallization and Purification: Precise solubility data is essential for designing efficient crystallization processes to isolate and purify the API with high purity and desired polymorphic form.

-

Formulation Development: For non-aqueous formulations or processes involving organic solvents, knowing the solubility is crucial for achieving the desired drug concentration and ensuring the stability of the final product.

-

Pre-formulation Studies: Early characterization of solubility helps in identifying potential challenges and guiding the formulation strategy.

This guide will provide a framework for approaching the solubility determination of this compound, combining theoretical predictions with robust experimental methodologies.

Theoretical Framework and Predictive Approaches

A foundational understanding of the physicochemical properties of this compound allows for a qualitative prediction of its solubility behavior.

Molecular Structure and Polarity

The principle of "like dissolves like" is a cornerstone of solubility prediction.[1] This means that polar compounds tend to dissolve in polar solvents, while non-polar compounds are more soluble in non-polar solvents.[1][2] The structure of this compound possesses several key features that dictate its overall polarity:

-

Hydroxyl Group (-OH): A highly polar functional group capable of acting as both a hydrogen bond donor and acceptor.[3]

-

Amide Group (-CONH2): Another polar group that can participate in hydrogen bonding.[3]

-

Pyrrolidine Ring: A cyclic secondary amine which, in its protonated hydrochloride form, carries a positive charge, significantly increasing polarity.

-

Hydrochloride Salt: The presence of the hydrochloride salt dramatically increases the ionic character and overall polarity of the molecule, favoring solubility in highly polar solvents.[4][5]

Given these structural features, this compound is expected to be a highly polar compound.

Qualitative Solubility Prediction

Based on its high polarity, we can make initial predictions about its solubility in different classes of organic solvents. For a more informed prediction, we can draw parallels with a structurally similar compound, L-prolinamide, for which solubility data in various organic solvents is available.[6][7][8]

| Solvent Class | Representative Solvents | Predicted Solubility of this compound | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High to Moderate | These solvents can engage in hydrogen bonding with the hydroxyl and amide groups and can solvate the charged amine hydrochloride. L-proline, a related amino acid, shows good solubility in short-chain alcohols.[9] |

| Polar Aprotic | N,N-Dimethylformamide (DMF), Acetonitrile, Acetone | Moderate to Low | These solvents have dipole moments and can act as hydrogen bond acceptors, but they lack donor capabilities. The high polarity of the hydrochloride salt may limit solubility compared to protic solvents. L-prolinamide shows some solubility in DMF and acetonitrile.[6][7][8] |

| Non-Polar | n-Heptane, n-Hexane, Cyclohexane, Toluene | Very Low to Insoluble | The significant difference in polarity between the highly polar solute and non-polar solvents will result in poor solvation. L-prolinamide is practically insoluble in these solvents.[6][7][8] |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Very Low to Insoluble | While THF has some polarity, it is generally a poor solvent for highly polar and ionic compounds. L-prolinamide has very low solubility in THF.[6][7][8] |

| Esters | Ethyl acetate | Very Low to Insoluble | Similar to ethers, the polarity of ethyl acetate is insufficient to effectively solvate the highly polar hydrochloride salt. L-prolinamide has low solubility in ethyl acetate.[6][7][8] |

Computational and Thermodynamic Models

For more quantitative predictions, several computational models can be employed. These are particularly useful in early development for high-throughput screening of potential solvents.

-

Thermodynamic Models (e.g., UNIQUAC, NRTL): These models use activity coefficients to predict solubility based on the interactions between the functional groups of the solute and solvent.[10][11][12][13] They require experimental data for parameterization but can be powerful for predicting solubility in solvent mixtures.

-

Machine Learning and QSPR Models: Quantitative Structure-Property Relationship (QSPR) models use mathematical equations to correlate the structural features of a compound with its solubility.[3][14] Machine learning approaches can be trained on large datasets of experimental solubility data to predict the solubility of new compounds.[14][15]

Experimental Determination of Solubility

While predictive methods are valuable, experimental determination remains the gold standard for obtaining accurate solubility data.

General Experimental Workflow

A systematic approach to solubility determination is crucial for obtaining reliable and reproducible results. The general workflow involves preparing a saturated solution, separating the solid and liquid phases, and quantifying the concentration of the dissolved solute.

Caption: General workflow for the experimental determination of solubility.

Detailed Experimental Protocols

The choice of analytical method depends on the required accuracy, throughput, and the properties of the compound.

This classic method is straightforward and does not require sophisticated instrumentation, making it suitable for initial screenings.[16][17][18][19][20]

Step-by-Step Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume (e.g., 5 mL) of the selected organic solvent in a sealed, pre-weighed vial.

-

Agitate the vial at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached. Visually confirm that excess solid remains.

-

-

Phase Separation:

-

Allow the suspension to settle, or centrifuge at a moderate speed to pellet the undissolved solid.

-

-

Sample Collection and Evaporation:

-

Carefully withdraw a known volume (e.g., 2 mL) of the clear supernatant and transfer it to a pre-weighed, dry evaporating dish.

-

Evaporate the solvent in a fume hood or under a gentle stream of nitrogen. For higher boiling point solvents, a vacuum oven at a suitable temperature may be necessary.

-

-

Drying and Weighing:

-

Dry the residue in the evaporating dish to a constant weight.

-

Weigh the dish with the dried solute.

-

-

Calculation:

-

Calculate the mass of the dissolved solute by subtracting the initial weight of the evaporating dish.

-

Express the solubility as mass of solute per volume of solvent (e.g., mg/mL).

-

Self-Validation: The protocol's trustworthiness is ensured by drying the residue to a constant weight, indicating complete solvent removal. Repeating the experiment at least in triplicate will validate the reproducibility of the results.

High-Performance Liquid Chromatography (HPLC) is a highly accurate and sensitive method for solubility determination, especially for compounds with a suitable chromophore.[21][22][23][24][25]

Step-by-Step Methodology:

-

Preparation of Saturated Solution:

-

Follow Step 1 as described in the Gravimetric Method.

-

-

Phase Separation and Sample Preparation:

-

Centrifuge the equilibrated suspension.

-

Filter the supernatant through a chemically resistant syringe filter (e.g., 0.22 µm PTFE) into a clean vial. Discard the initial portion of the filtrate to avoid any adsorption effects.

-

-

Dilution:

-

Accurately dilute a known volume of the clear filtrate with a suitable mobile phase or solvent in which the compound is freely soluble to bring the concentration within the linear range of the calibration curve.

-

-

HPLC Analysis:

-

Prepare a series of standard solutions of known concentrations and generate a calibration curve.

-

Inject the diluted sample onto a suitable HPLC column (e.g., C18) and quantify the peak area corresponding to the compound.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by applying the dilution factor. Express the solubility in mg/mL or mol/L.

-

Self-Validation: The linearity of the calibration curve (R² > 0.99) validates the accuracy of the quantification method. The use of an internal standard can further enhance the precision of the analysis.

For high-throughput screening, UV-Vis spectroscopy offers a rapid method for determining solubility, provided the compound has a sufficient UV absorbance and does not interfere with the solvent's absorbance.[26][27]

Step-by-Step Methodology:

-

Preparation of Saturated Solution:

-

This can be performed in a 96-well plate format. Add a known amount of the compound to each well, followed by the respective organic solvents.

-

Seal the plate and agitate at a constant temperature.

-

-

Phase Separation:

-

Use a filter plate to separate the undissolved solid from the supernatant.

-

-

Analysis:

-

Transfer the clear filtrate to a UV-transparent plate.

-

Measure the absorbance at the wavelength of maximum absorbance (λmax) for the compound.

-

-

Calculation:

-

Determine the concentration using a pre-established calibration curve of the compound in the same solvent.

-

Self-Validation: A linear calibration curve is essential for accurate quantification. Running a solvent blank is necessary to correct for any background absorbance.

Key Factors Influencing Solubility

Several factors can significantly impact the measured solubility of this compound.

-

Temperature: The solubility of solids in liquids is generally temperature-dependent. For most compounds, solubility increases with increasing temperature, as the dissolution process is often endothermic.[6][7][8] It is crucial to control and report the temperature at which solubility is determined.

-

Solvent Polarity: As discussed, the polarity of the organic solvent is a primary determinant of solubility for this highly polar compound. A careful selection of solvents with varying polarities is necessary to build a comprehensive solubility profile.

-

Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with its own unique solubility. The thermodynamically most stable form will have the lowest solubility. It is important to characterize the solid form used for solubility studies.

-

pH (in aqueous-organic mixtures): While this guide focuses on neat organic solvents, if mixed aqueous-organic systems are used, the pH will have a profound effect on the ionization state and, consequently, the solubility of the amine hydrochloride.

Conclusion

Determining the solubility of this compound in organic solvents is a critical step in its development as a pharmaceutical intermediate or API. This guide has provided a comprehensive framework for this task, starting from theoretical predictions based on its molecular structure to detailed, validated experimental protocols. A systematic approach, combining qualitative predictions with accurate experimental measurements using methods like gravimetry and HPLC, will yield a robust solubility profile. This data is indispensable for the rational design of synthetic routes, purification processes, and ultimately, the successful formulation of new drug products.

References

Sources

- 1. Khan Academy [khanacademy.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. youtube.com [youtube.com]

- 4. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. quora.com [quora.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Racemization-free and scalable amidation of l -proline in organic media using ammonia and a biocatalyst only - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00783E [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design - PMC [pmc.ncbi.nlm.nih.gov]

- 13. diva-portal.org [diva-portal.org]

- 14. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 15. research.unipd.it [research.unipd.it]

- 16. uomus.edu.iq [uomus.edu.iq]

- 17. pharmajournal.net [pharmajournal.net]

- 18. scribd.com [scribd.com]

- 19. pharmacyjournal.info [pharmacyjournal.info]

- 20. scribd.com [scribd.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pharmaguru.co [pharmaguru.co]

- 23. improvedpharma.com [improvedpharma.com]

- 24. researchgate.net [researchgate.net]

- 25. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 26. solubilityofthings.com [solubilityofthings.com]

- 27. pharmatutor.org [pharmatutor.org]

(2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride melting point

An In-Depth Technical Guide to the Melting Point of (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride for Researchers and Drug Development Professionals.

Introduction: The Critical Role of Physicochemical Characterization

This compound is a chiral synthetic building block with significant potential in medicinal chemistry and drug development. As a derivative of hydroxyproline, it belongs to a class of compounds that are integral to the synthesis of novel therapeutic agents, including enzyme inhibitors and peptidomimetics. The precise stereochemistry and functional groups of this molecule make it a valuable scaffold for creating compounds with specific biological activities.

In the rigorous landscape of pharmaceutical development, the comprehensive characterization of any active pharmaceutical ingredient (API) or intermediate is paramount. Among the fundamental physicochemical properties, the melting point stands out as a critical indicator of identity, purity, and stability.[1][2][3] A sharp and well-defined melting point is often the first sign of a pure crystalline compound, whereas a broad melting range can indicate the presence of impurities or polymorphic forms.[1]

This guide provides a detailed exploration of the theoretical and practical aspects of determining the melting point of this compound. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to perform accurate melting point analysis, interpret the results, and understand their implications in the context of pharmaceutical quality control and regulatory compliance.

Theoretical Framework: Understanding the Solid-to-Liquid Phase Transition

The melting point of a crystalline solid is the temperature at which it transitions from an ordered solid state to a disordered liquid state at a given pressure. This phase change occurs when the thermal energy of the molecules overcomes the crystal lattice forces that hold them in a fixed, three-dimensional arrangement.

For a pure, crystalline substance, this transition is typically sharp and occurs over a narrow temperature range.[1] However, the presence of even small amounts of impurities can lead to a depression of the melting point and a broadening of the melting range. This phenomenon, known as freezing-point depression, is a colligative property that depends on the concentration of the solute (impurity).

It is also crucial to consider that some organic compounds, particularly those with complex structures or strong intermolecular forces like hydrogen bonding, may decompose at or near their melting point. In such cases, the observed "melting point" is actually a decomposition temperature, which can be indicated by a change in color, gas evolution, or other visible changes in the sample. The related compound, trans-4-Hydroxy-L-proline, for instance, has a reported melting point of 273 °C with decomposition.

Standard Methodologies for Melting Point Determination

The determination of a melting point is a fundamental procedure in chemical analysis, with well-established methodologies outlined in various pharmacopeias. The two most common methods employed in the pharmaceutical industry are the capillary tube method and Differential Scanning Calorimetry (DSC).

Capillary Tube Method

The capillary tube method is a classic and widely used technique for determining the melting point of a solid.[2][3] It involves heating a small amount of the finely powdered sample in a sealed glass capillary tube at a controlled rate. The temperature at which the substance begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded as the melting range.[4]

Key Advantages:

-

Simple and cost-effective.

-

Requires only a small amount of sample.

-

Provides a visual observation of the melting process.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. As the sample undergoes a phase transition, such as melting, it absorbs or releases heat, which is detected by the instrument as a peak in the DSC thermogram.

Key Advantages:

-

Provides more quantitative and precise data on thermal transitions.

-

Can detect other thermal events, such as glass transitions, crystallization, and decomposition.

-

Offers higher sensitivity and automation capabilities.

Experimental Protocols for Melting Point Determination

The following sections provide detailed, step-by-step protocols for determining the melting point of this compound using both the capillary tube method and DSC.

Protocol 1: Capillary Tube Method

Objective: To determine the melting range of this compound using a manual or automated melting point apparatus.

Materials:

-

This compound (finely powdered and dried)

-

Glass capillary tubes (one end sealed)

-

Melting point apparatus

-

Certified reference standards for calibration (e.g., caffeine, vanillin)

Procedure:

-

Instrument Calibration: Calibrate the melting point apparatus using certified reference standards to ensure the accuracy of the temperature readings.[4]

-

Sample Preparation: Finely powder a small amount of the dried sample. Pack the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Initial Determination (Rapid Scan): Place the capillary tube in the apparatus and heat rapidly to get an approximate melting point. This helps to save time in the subsequent, more accurate determinations.

-

Accurate Determination (Slow Scan): Prepare a new capillary tube with the sample. Place it in the apparatus and heat to a temperature approximately 10-15 °C below the estimated melting point. Then, decrease the heating rate to 1-2 °C per minute.[2][4]

-

Observation and Recording: Carefully observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This is the melting range.

-

Repeatability: Perform the determination in triplicate to ensure the reproducibility of the results.

Data Presentation:

| Determination | Onset Temperature (°C) | Completion Temperature (°C) | Melting Range (°C) | Observations |

| 1 | ||||

| 2 | ||||

| 3 | ||||

| Average |

Workflow Diagram:

Protocol 2: Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion of this compound using DSC.

Materials:

-

This compound

-

DSC instrument

-

Aluminum or hermetically sealed pans and lids

-

Certified reference standards for calibration (e.g., indium)

Procedure:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using a certified indium standard.

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a DSC pan. Crimp the lid to seal the pan. Prepare an empty, sealed pan to be used as a reference.

-

Thermal Program: Place the sample and reference pans into the DSC cell. Equilibrate the system at a starting temperature (e.g., 25 °C). Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature well above the expected melting point.

-

Data Acquisition: Record the heat flow as a function of temperature.

-

Data Analysis: Analyze the resulting thermogram to determine the onset temperature, peak temperature (melting point), and the area under the melting peak (enthalpy of fusion).

Data Presentation:

| Parameter | Value | Unit |

| Onset Temperature | °C | |

| Peak Temperature (Melting Point) | °C | |

| Enthalpy of Fusion (ΔH) | J/g |

Workflow Diagram:

Interpretation of Results and Troubleshooting

-

Sharp Melting Range: A narrow melting range (typically < 2 °C) is indicative of a highly pure compound.

-

Broad Melting Range: A wide melting range suggests the presence of impurities, which depress the melting point. It could also indicate the presence of multiple crystalline forms (polymorphs) with different melting points.

-

Decomposition: If the sample changes color, darkens, or effervesces during heating, it is likely decomposing. This should be noted in the results.

-

Hygroscopicity: this compound, being a hydrochloride salt, may be hygroscopic. Absorbed moisture can act as an impurity and lower the melting point. It is crucial to thoroughly dry the sample before analysis.

-

Polymorphism: The existence of different crystalline forms (polymorphs) can result in different melting points. DSC is particularly useful for identifying polymorphic transitions that may occur upon heating.

Conclusion: A Cornerstone of Pharmaceutical Quality

While a specific melting point for this compound may not be widely published, this guide provides the essential framework for its accurate and reliable determination. The melting point is more than just a physical constant; it is a critical quality attribute that provides invaluable insights into the identity, purity, and stability of a pharmaceutical compound.[1][3] By employing standardized methodologies such as the capillary tube method and Differential Scanning Calorimetry, researchers and drug development professionals can ensure the quality and consistency of their materials, a fundamental requirement for the successful development of new medicines. Adherence to these rigorous analytical practices is a cornerstone of scientific integrity and regulatory compliance in the pharmaceutical industry.

References

-

NANOLAB. (n.d.). Melting Point Determination in Pharmaceutical Industry. Retrieved from [Link]

-

Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67937893, this compound. Retrieved from [Link]

Sources

A Technical Guide to the Hygroscopic Nature of (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride: A Critical Assessment for Drug Development

Foreword: The Inescapable Influence of Water in Solid-State Pharmaceuticals

In the realm of pharmaceutical development, the interaction of an active pharmaceutical ingredient (API) with its environment is a paramount concern. Among the various environmental factors, atmospheric moisture stands out for its pervasive and often profound effects on the stability, processability, and bioavailability of solid dosage forms.[][2][3] The propensity of a substance to attract and retain water molecules from the surrounding environment is known as hygroscopicity.[][3] For a molecule such as (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride, a compound with polar functional groups, understanding its hygroscopic nature is not merely an academic exercise but a critical step in de-risking its development pathway.

This technical guide provides an in-depth framework for the systematic evaluation of the hygroscopic properties of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but the underlying scientific rationale for each experimental choice. Our approach is rooted in the principles of solid-state chemistry and materials science, ensuring a comprehensive and robust characterization.

The Significance of Hygroscopicity in Drug Development

The uptake of water by an API can trigger a cascade of undesirable physical and chemical changes.[2][4] These can range from alterations in powder flow and compaction properties, which can disrupt manufacturing processes, to more severe consequences like chemical degradation through hydrolysis, leading to a loss of potency and the formation of impurities.[4][5][6] Furthermore, moisture can induce solid-state phase transitions, such as the conversion of a stable crystalline form to a less desirable hydrate or even an amorphous state, which can have significant implications for the drug's solubility and bioavailability.[4][6]

A thorough understanding of a compound's hygroscopic behavior is therefore essential for:

-

API Form Selection: Guiding the choice of the most stable solid form for development.[][2]

-

Formulation Design: Informing the selection of appropriate excipients to mitigate moisture-related issues.[7][8]

-

Manufacturing Process Optimization: Establishing suitable environmental controls during processing to ensure product consistency.[2][9]

-

Packaging and Storage Conditions: Defining appropriate packaging and storage conditions to ensure the long-term stability and shelf-life of the final drug product, in line with ICH guidelines.[2][10][11][12]

The following diagram illustrates the central role of hygroscopicity assessment in the drug development lifecycle.

Caption: Impact of Hygroscopicity on Drug Development.

A Multi-faceted Approach to Hygroscopicity Characterization

A comprehensive assessment of hygroscopicity requires a combination of analytical techniques that probe different aspects of the material's interaction with water. The three pillars of this characterization are:

-

Gravimetric Analysis: To quantify the amount of water sorbed at different humidity levels.

-

Calorimetric and Thermal Analysis: To determine the thermodynamic and kinetic aspects of water sorption and its effect on the material's thermal properties.

-

Structural Analysis: To identify any changes in the crystal structure of the material upon hydration or dehydration.

This guide will focus on the most powerful and widely used techniques in each of these categories: Dynamic Vapor Sorption (DVS), Karl Fischer Titration (KFT), and X-ray Powder Diffraction (XRPD).

Dynamic Vapor Sorption (DVS): Unveiling the Sorption-Desorption Profile

DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled environment of varying relative humidity (RH) at a constant temperature.[13][14] This provides invaluable information on the kinetics and thermodynamics of water sorption and desorption.

The "Why" Behind DVS

DVS is the cornerstone of hygroscopicity assessment because it allows for the determination of:

-

Sorption/Desorption Isotherms: A plot of the equilibrium moisture content as a function of RH, which reveals the material's affinity for water.[13]

-

Hysteresis: The difference between the sorption and desorption curves, which can indicate changes in the material's structure or the presence of specific hydration/dehydration mechanisms.[13]

-

Kinetics of Water Uptake/Loss: How quickly the material sorbs or desorbs water, which is crucial for understanding its behavior during processing and storage.

-

Deliquescence Point: The critical RH at which the material absorbs enough water to dissolve and form a solution.[13]

Experimental Protocol for DVS

The following protocol provides a robust starting point for the DVS analysis of this compound.

Instrumentation: A DVS instrument with a high-precision microbalance.

Sample Preparation:

-

Accurately weigh 5-15 mg of the sample into a DVS sample pan.[3]

-

Ensure the sample is evenly distributed in the pan to maximize surface area exposure.

Experimental Parameters:

-

Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at 25°C until a stable mass is achieved ( dm/dt ≤ 0.002% min⁻¹ over 10 minutes). This establishes the dry mass of the sample.

-

Sorption: Increase the RH in a stepwise manner from 0% to 90% in 10% increments.[14] At each step, allow the sample to equilibrate until a stable mass is achieved.

-

Desorption: Decrease the RH in a stepwise manner from 90% back to 0% in 10% increments, again allowing for equilibration at each step.[14]

-

Temperature: Maintain a constant temperature of 25°C throughout the experiment.[3]

The following diagram outlines the DVS experimental workflow.

Caption: DVS Experimental Workflow.

Data Interpretation and Hypothetical Results

The primary output of a DVS experiment is a sorption-desorption isotherm. The shape of the isotherm and the presence of hysteresis provide clues about the mechanism of water sorption.

| Hygroscopicity Classification (European Pharmacopoeia) [14] | Weight % of Water Sorbed after 24 hours at 80% RH and 25°C | Hypothetical Classification for this compound |

| Slightly hygroscopic | ≥ 0.2% and < 2% | - |

| Hygroscopic | ≥ 2% and < 15% | Possible |

| Very hygroscopic | ≥ 15% | Possible |

| Deliquescent | Sufficient water is absorbed to form a liquid | Possible |

Based on the polar nature of the molecule, we can hypothesize that this compound is likely to be at least hygroscopic. A hypothetical DVS isotherm is presented below.

| Relative Humidity (%) | % Weight Change (Sorption) | % Weight Change (Desorption) |

| 0 | 0.0 | 0.0 |

| 10 | 0.5 | 0.6 |

| 20 | 1.2 | 1.4 |

| 30 | 2.1 | 2.5 |

| 40 | 3.5 | 4.0 |

| 50 | 5.2 | 5.8 |

| 60 | 7.8 | 8.5 |

| 70 | 11.0 | 12.0 |

| 80 | 16.5 | 17.5 |

| 90 | 25.0 | 26.0 |

This hypothetical data suggests that the compound is "very hygroscopic" and exhibits some hysteresis, which warrants further investigation into potential structural changes.

Karl Fischer Titration (KFT): The Gold Standard for Water Content

While DVS provides information on water sorption at various humidities, Karl Fischer Titration is the benchmark method for accurately determining the absolute water content of a sample.[5][6][15][16] It is a highly specific and precise technique that is widely used in the pharmaceutical industry.[5][6]

The "Why" Behind KFT

KFT is essential for:

-

Quantifying Bound and Unbound Water: It measures the total water content, including both surface-adsorbed and lattice-bound water.

-

Method Validation: It can be used to validate the results obtained from other techniques like TGA.

-

Quality Control: It is a standard QC test for raw materials and finished products to ensure they meet specifications for water content.[6]

Experimental Protocol for KFT

Instrumentation: A coulometric or volumetric Karl Fischer titrator. Coulometric is preferred for low water content, while volumetric is suitable for higher levels.[5]

Sample Preparation:

-

Accurately weigh a suitable amount of the sample (typically 50-100 mg) and transfer it to the titration vessel.

-

The sample should be introduced into the vessel quickly to minimize exposure to atmospheric moisture.

Titration:

-

The sample is dissolved or suspended in a suitable solvent (e.g., anhydrous methanol) in the titration vessel.[16]

-

The Karl Fischer reagent, containing iodine, is titrated into the sample solution.

-

The endpoint is detected electrochemically when all the water in the sample has reacted with the iodine.[16]

-

The amount of water in the sample is calculated based on the amount of Karl Fischer reagent consumed.[17]

The following diagram illustrates the KFT workflow.

Caption: Karl Fischer Titration Workflow.

X-ray Powder Diffraction (XRPD): Probing Structural Integrity

XRPD is a powerful technique for identifying the crystalline phase of a material and detecting any changes in its crystal structure.[18][19][20] When combined with a humidity-controlled sample stage, it can provide direct evidence of moisture-induced phase transitions.[19][21]

The "Why" Behind XRPD

Humidity-controlled XRPD is crucial for determining if water uptake leads to:

-

Hydrate Formation: The formation of a new crystalline phase that incorporates water molecules into its lattice.[4]

-

Polymorphic Transformation: A change from one crystalline form to another.[20]

-

Amorphization: The loss of crystallinity.

-

Deliquescence: The dissolution of the crystalline solid in the sorbed water.[4]

Experimental Protocol for Humidity-Controlled XRPD

Instrumentation: An X-ray diffractometer equipped with a humidity-controlled sample stage.

Sample Preparation:

-

A thin layer of the sample is placed on the sample holder.

-

The sample is mounted in the humidity-controlled stage.

Data Collection:

-

An initial XRPD pattern is collected at ambient or low RH to establish the baseline crystal structure.

-

The RH in the sample chamber is then increased in a stepwise manner, and an XRPD pattern is collected at each step.

-

The RH is then decreased, and patterns are collected to assess the reversibility of any observed changes.

-

The experiment is typically performed at a constant temperature (e.g., 25°C).

The following diagram illustrates the humidity-controlled XRPD workflow.

Caption: Humidity-Controlled XRPD Workflow.

Synthesis of Findings and Mitigation Strategies

The data from DVS, KFT, and XRPD should be integrated to build a comprehensive picture of the hygroscopic behavior of this compound. If the compound is found to be significantly hygroscopic, several mitigation strategies can be employed:

-

Salt Form Selection: If the hydrochloride salt is problematic, screening for alternative, less hygroscopic salt forms may be necessary.

-

Formulation with Excipients: The use of excipients that can act as moisture scavengers or create a protective barrier around the API can be explored.[7][8]

-

Process Control: Strict control of humidity during manufacturing is essential.[2][9]

-

Packaging: The use of high-barrier packaging materials and desiccants may be required to protect the drug product from moisture during storage.[4]

Conclusion: A Proactive Approach to a Pervasive Challenge

The hygroscopic nature of an API is a critical quality attribute that must be thoroughly investigated early in the drug development process. A proactive and systematic approach, utilizing a combination of advanced analytical techniques, allows for a comprehensive understanding of a compound's behavior in the presence of moisture. For this compound, the methodologies outlined in this guide provide a robust framework for assessing its hygroscopicity, enabling the development of a stable, effective, and high-quality pharmaceutical product. By embracing these principles, we can anticipate and mitigate the challenges posed by moisture, ensuring a smoother and more successful development journey.

References

-

Analab Scientific Instruments. The Role of Karl Fischer Titration in Pharmaceutical Analysis. 2024. [Link]

-

Pacific BioLabs. Karl Fischer Moisture Analysis. [Link]

-

Colorcon. The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients. 2023. [Link]

-

Mettler Toledo. What Is Karl Fischer Titration?. [Link]

-

ResearchGate. Chapter 3. Analytical Techniques in Solid-state Characterization. [Link]

-

American Pharmaceutical Review. A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. 2010. [Link]

-